3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid
Description
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid is a synthetic phenylpropionic acid derivative characterized by a dimethylcarbamoyl group attached via a methoxy linkage at the 3-position of the phenyl ring. This compound’s structure combines a propionic acid backbone with a bulky, electron-withdrawing substituent, distinguishing it from naturally occurring hydroxylated or methoxylated phenylpropionic acids.
Properties
IUPAC Name |
3-[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(2)12(15)9-18-11-5-3-4-10(8-11)6-7-13(16)17/h3-5,8H,6-7,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSKBVUPPZLRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197538 | |
| Record name | Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312141-20-0 | |
| Record name | Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312141-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethylcarbamoylmethoxyphenyl Intermediate: This step involves the reaction of a phenol derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Coupling with Propionic Acid Derivative: The intermediate is then coupled with a propionic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid serves as a versatile building block for the development of more complex molecules. Its structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Medicine
The compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets suggests that it could lead to the development of new drugs with improved efficacy and safety profiles.
The biological activity of this compound is primarily attributed to its structural features:
- Lipophilicity : The presence of the dimethylcarbamoyl group enhances its ability to penetrate biological membranes.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria.
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that administration of this compound significantly reduced paw swelling in animal models induced with arthritis. The reduction in inflammation was associated with decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The dimethylcarbamoylmethoxy group in the target compound introduces steric bulk and hydrophobicity, contrasting with hydroxyl or methoxy groups in analogs. This likely reduces aqueous solubility but enhances stability against enzymatic degradation . Hydroxylated analogs (e.g., 3-(3,4-dihydroxyphenyl)-propionic acid) are polar and prone to microbial metabolism, forming bioactive quinones or undergoing oxidative cleavage . Methoxylated analogs (e.g., HMPA) balance solubility and stability, making them suitable for studying antioxidant mechanisms .
Synthetic Pathways :
- The target compound may require amide coupling or carbamoylation steps, whereas hydroxylated analogs are often derived from natural sources (e.g., plant extracts) or microbial biotransformation of coumarins .
- Industrial production of 3-(4-methoxyphenyl)propionic acid involves Friedel-Crafts acylation or ester hydrolysis .
- Biological and Industrial Relevance: Hydroxylated phenylpropionic acids are key metabolites in polyphenol digestion, linked to anti-inflammatory and antioxidant activities . The dimethylcarbamoyl derivative’s bioactivity remains unexplored but could mimic or interfere with natural signaling pathways due to its carbamoyl group.
Research Findings and Data
Microbial Metabolism of Analogs
- 3-(2-Hydroxyphenyl)-propionic acid is oxidized to 3-(2,3-dihydroxyphenyl)-propionic acid by Pseudomonas and Arthrobacter spp. via flavin-dependent hydroxylases .
- 3-(2,4-Dihydroxyphenyl)-propionic acid undergoes oxidative ipso-rearrangement in Pseudomonas mandelii 7HK4, forming 3-(2,3,5-trihydroxyphenyl)-propionic acid, which is cleaved into smaller bioactive molecules .
Bioactivity of Hydroxylated Derivatives
Biological Activity
3-(3-Dimethylcarbamoylmethoxy-phenyl)-propionic acid is a compound of increasing interest in biomedical research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Dimethylcarbamoyl Group: Enhances solubility and may influence biological interactions.
- Methoxy Group: Potentially increases lipophilicity, aiding cell membrane penetration.
- Propionic Acid Moiety: Contributes to the compound's acidity and potential interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Nrf2 Activation: This compound has been identified as a potential regulator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 can lead to increased expression of antioxidant proteins and detoxifying enzymes, providing protective effects in various diseases such as neurodegenerative disorders and cancer .
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This could have implications for treating chronic inflammatory conditions .
- Neuroprotective Properties: Research indicates that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by reducing oxidative stress and inflammation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research:
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Neuroprotection: A study published in Nature Medicine demonstrated that similar compounds could reduce neuronal death in models of Alzheimer's disease through mechanisms involving Nrf2 activation and reduction of oxidative stress .
- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of derivatives of this compound, showing significant reductions in inflammatory markers in animal models of arthritis .
- Cancer Therapeutics: Research has suggested that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
